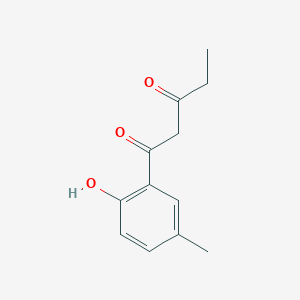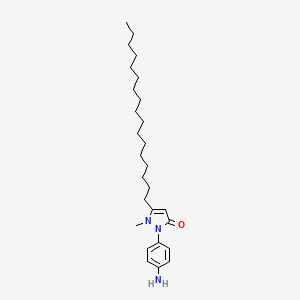
1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one is an organic compound that belongs to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of an aminophenyl group, a heptadecyl chain, and a methyl group attached to the pyrazoline ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the condensation of 4-aminophenylhydrazine with a heptadecyl-substituted α,β-unsaturated ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aminophenyl group or the pyrazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoline compounds depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the pyrazoline ring can engage in electron-donating or withdrawing interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazole: Similar structure but lacks the pyrazoline ring.
1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-isoxazoline: Contains an isoxazoline ring instead of a pyrazoline ring.
1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-thiazoline: Contains a thiazoline ring instead of a pyrazoline ring.
Uniqueness: 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one is unique due to the presence of the pyrazoline ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H45N3O |
|---|---|
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-5-heptadecyl-1-methylpyrazol-3-one |
InChI |
InChI=1S/C27H45N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-23-27(31)30(29(26)2)25-21-19-24(28)20-22-25/h19-23H,3-18,28H2,1-2H3 |
Clé InChI |
JQINDLBTPFVKGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=CC(=O)N(N1C)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


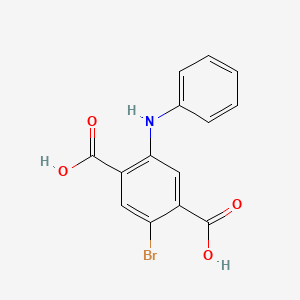

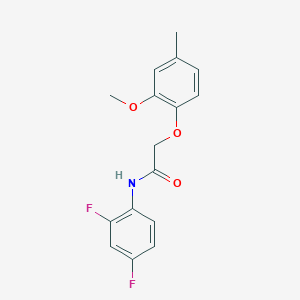

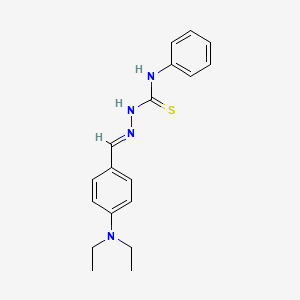
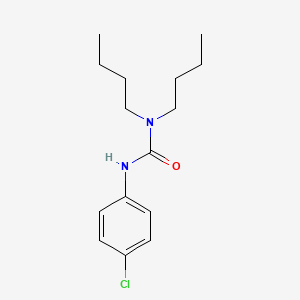

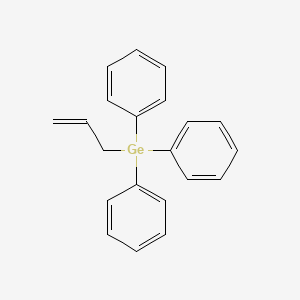



![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
